8-Oxononanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

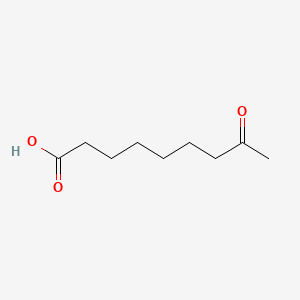

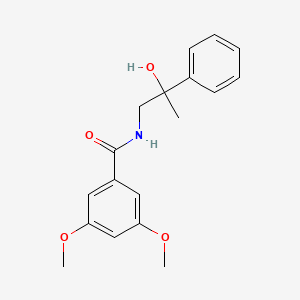

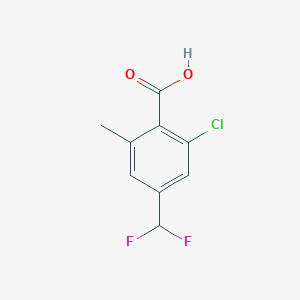

8-Oxononanoic acid is an oxo carboxylic acid . It has a molecular formula of C9H16O3 . The IUPAC name for this compound is 8-oxononanoic acid .

Molecular Structure Analysis

The molecular weight of 8-Oxononanoic acid is 172.22 g/mol . The InChI code for this compound is InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) . The Canonical SMILES for this compound is CC(=O)CCCCCCC(=O)O .

Physical And Chemical Properties Analysis

8-Oxononanoic acid has a molecular weight of 172.22 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 172.109944368 g/mol . The topological polar surface area of the compound is 54.4 Ų . The compound has a heavy atom count of 12 .

Applications De Recherche Scientifique

Genetic Incorporation into Proteins

- Study 1 : Demonstrated the genetic incorporation of 2-amino-8-oxononanoic acid into proteins in Escherichia coli. This was achieved using an evolved pyrrolysyl-tRNA synthetase/pylT pair, allowing site-specific labeling of proteins with high efficiency under physiological conditions (Huang et al., 2010).

Synthetic Methods

- Study 2 : Describes a method to synthesize 8-oxononanoic acid from the oxidation of 3,8-nonadienoate. This process involves catalysis and hydrolysis, leading to the production of 2,15-hexadecanedione (Tsuji et al., 1978).

Role in Inhibiting Leukotriene-A4 Hydrolase

- Study 3 : The isolation of 8(S)-amino-2(R)-methyl-7-oxononanoic acid from Streptomyces diastaticus revealed its inhibition of leukotriene-A4 hydrolase. This enzyme is critical in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).

Synthesis of Dihydrocapsaicinoids

- Study 4 : Discussed the Huang-Minlon reduction of 8-methyl-7-oxononanoic acid for the synthesis of dihydrocapsaicinoids, which are analogs of the active component in chili peppers (Kaga et al., 1989).

DNA Studies

- Study 5 : Examined the reactions of synthetic oligonucleotides containing 8-oxoguanine with peroxynitrite. This study provides insights into DNA damage and repair mechanisms (Tretyakova et al., 1999).

Mechanistic Studies of Enzymes

- Study 6 : Focused on the reaction mechanism of 8-amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme crucial for certain biosynthetic pathways (Webster et al., 2000).

Synthesis of Indolic Compounds

- Study 7 : Described the synthesis of certain indolic compounds using 8-oxononanoic acid, highlighting its role in complex organic syntheses (Sun Yan, 2010).

Propriétés

IUPAC Name |

8-oxononanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPGTJGXMGNBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948438 |

Source

|

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxononanoic acid | |

CAS RN |

25542-64-7 |

Source

|

| Record name | 8-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)